molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

Cat. No.: B2371957
CAS No.: 344262-76-6
M. Wt: 240.71
InChI Key: WGXVQVNMNHZHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S . It has a molecular weight of 240.72 . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a chlorobenzyl group via a sulfanyl linkage . In-depth structural analysis of similar compounds has been conducted using single-crystal X-ray diffraction . Density functional theory (DFT) calculations have also been used to explore the properties of similar compounds .


Physical and Chemical Properties Analysis

The compound has a melting point range of 149-151°C . The InChI code for the compound is 1S/C9H9ClN4S/c10-7-3-1-6 (2-4-7)5-15-9-12-8 (11)13-14-9/h1-4H,5H2, (H3,11,12,13,14) .

Scientific Research Applications

Fungicidal Activity

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine derivatives exhibit strong fungicidal activity against various plant pathogens. Compounds with this structure have shown effective results in combating rice blast caused by Pyricularia oryzae, demonstrating potential as fungicidal candidates for agricultural applications (Li et al., 2020).

Antibacterial and Antifungal Properties

Several derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger (Hussain, Sharma, & Amir, 2008).

Potential in Drug Design

The structure and properties of this compound have been explored for potential applications in drug design. For instance, its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) makes it a candidate for further drug design endeavors (Al-Wahaibi et al., 2019).

Anticancer Potential

Studies have indicated the potential of this compound derivatives in anticancer applications. Some synthesized derivatives have demonstrated cytotoxic effects against breast cancer cell lines, hinting at their possible use in cancer treatment (Ghani & Alabdali, 2022).

Influence on Ascorbic Acid Oxidation

Derivatives of this compound have been found to inhibit the oxidation of ascorbic acid. This property could be relevant in the study of oxidative processes in biological systems (Emelianov et al., 2016).

Safety and Hazards

The compound is labeled as an irritant . Further safety information and material safety data sheets (MSDS) can be found on the product link .

Future Directions

While specific future directions for 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine are not available, similar compounds have been considered for further drug design endeavors . These compounds may be explored for their potential as therapeutic agents, particularly in the treatment of conditions associated with excessive body cortisol .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXVQVNMNHZHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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